N1-(3-fluorophenyl)propane-1,3-diamine
Description
N1-(3-Fluorophenyl)propane-1,3-diamine is a synthetic diamine derivative featuring a propane-1,3-diamine backbone substituted with a 3-fluorophenyl group at the N1 position.
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
N'-(3-fluorophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H13FN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,5-6,11H2 |
InChI Key |
UBSARERNSRQVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)propane-1,3-diamine typically involves the reaction of 3-fluoroaniline with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3-fluoroaniline attacks the carbon atoms of 1,3-dibromopropane, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(3-fluorophenyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following sections compare N1-(3-fluorophenyl)propane-1,3-diamine with similar compounds, focusing on substituent effects, applications, and biological activities.
Substituent-Driven Functional Modifications
Aromatic vs. Heterocyclic Substituents
N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine (Compound 1)
- Structure : Biphenyloxy group linked via an ether bond to the diamine chain.
- Application : Identified as a hit compound for inhibiting Rift Valley Fever Virus (RVFV) in vitro. Modifications to the diamine chain (e.g., shortening or branching) altered antiviral potency, highlighting the critical role of chain flexibility .
- Key Insight : Bulky aromatic groups enhance target binding but may reduce solubility.
N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride
Electron-Withdrawing vs. Electron-Donating Groups
- N1-(4-Nitro-2-trifluoromethyl-phenyl)propane-1,3-diamine Structure: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the phenyl ring. Properties: The nitro group is strongly electron-withdrawing, while -CF₃ enhances hydrophobicity. Such substitutions are common in antimicrobial agents to improve membrane permeability .
N1-(Naphthalen-1-yl)propane-1,3-diamine Hydrobromide
Antimicrobial and Antiviral Agents
- N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine Activity: Inhibits aminoglycoside-modifying enzyme ANT(2′), counteracting bacterial antibiotic resistance. The cyclohexyl group likely disrupts enzyme-substrate interactions .
N1-(6,7-Dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)propane-1,3-diamine
Chiral and Stereochemical Considerations
- (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine Structure: Chiral centers introduced via chiral lithium amides. Application: Demonstrates the importance of stereochemistry in organocatalysis and asymmetric synthesis .
Data Table: Key Structural Analogs of this compound
Biological Activity
N1-(3-fluorophenyl)propane-1,3-diamine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, synthetic routes, and comparative analysis with related compounds.
This compound is synthesized through the nucleophilic substitution reaction between 3-fluoroaniline and 1,3-dibromopropane. The reaction typically requires basic conditions to facilitate the amine's nucleophilic attack on the carbon atoms of the dibromopropane, yielding the desired diamine product. This synthesis can be optimized for industrial applications using continuous flow reactors to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular processes such as:
- Cell Proliferation : It has been noted that similar diamines play crucial roles in cell growth and apoptosis regulation.
- Stress Response : The compound may impact cellular adaptation mechanisms under stress conditions .
Biological Activity and Applications
This compound has been investigated for several biological activities:
- Anticancer Potential : Research indicates that derivatives of polyamines, including diamines like this compound, exhibit properties that could be leveraged for anticancer therapies due to their involvement in cell cycle regulation .
- Ligand Properties : The compound is being explored as a ligand in biochemical assays, which could aid in the development of new therapeutic agents.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains a fluorine atom enhancing stability | Potential anticancer and ligand properties |
| N1-(3-chlorophenyl)propane-1,3-diamine | Chlorine substitution affects reactivity | Similar biological roles but less stability |
| N1-(3-bromophenyl)propane-1,3-diamine | Bromine substitution may reduce bioavailability | Investigated for various therapeutic applications |
| N1-(3-methylphenyl)propane-1,3-diamine | Methyl group alters lipophilicity | Less explored but shows promise in preliminary studies |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- In Vitro Studies : A study demonstrated that derivatives of propane-1,3-diamines exhibited significant antiproliferative effects on cancer cell lines. The presence of halogen substituents like fluorine was found to enhance these effects compared to their non-halogenated counterparts .
- Mechanistic Insights : Research has shown that the binding affinity of this compound to specific receptors correlates with its structural properties. The fluorine atom contributes to increased lipophilicity and hydrogen bonding capabilities, which are critical for receptor interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
